BenchChemオンラインストアへようこそ!

5-(difluoromethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid

Hydrogen Bond Donor Molecular Recognition Bioisostere

5-(Difluoromethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid is a 1,2,3-triazole-4-carboxylic acid derivative distinguished by a difluoromethyl (–CHF₂) substituent at the 5-position and a phenyl ring at N1. The 1,2,3-triazole-4-carboxylic acid scaffold is a well-established carboxylic acid bioisostere in medicinal chemistry.

Molecular Formula C10H7F2N3O2
Molecular Weight 239.182
CAS No. 1909306-03-1
Cat. No. B2605948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(difluoromethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid
CAS1909306-03-1
Molecular FormulaC10H7F2N3O2
Molecular Weight239.182
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C(F)F
InChIInChI=1S/C10H7F2N3O2/c11-9(12)8-7(10(16)17)13-14-15(8)6-4-2-1-3-5-6/h1-5,9H,(H,16,17)
InChIKeyPXOHWNBANPFVKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 5-(Difluoromethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxylic Acid (CAS 1909306-03-1) Is a Procurement-Relevant Fluorinated Triazole Building Block


5-(Difluoromethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid is a 1,2,3-triazole-4-carboxylic acid derivative distinguished by a difluoromethyl (–CHF₂) substituent at the 5-position and a phenyl ring at N1. The 1,2,3-triazole-4-carboxylic acid scaffold is a well-established carboxylic acid bioisostere in medicinal chemistry [1]. The –CHF₂ group uniquely combines moderate lipophilicity with hydrogen-bond donor capacity (C–H···X interactions), a feature absent in methyl (–CH₃) or trifluoromethyl (–CF₃) analogs [2]. Commercially available at 95%+ purity from multiple suppliers, this compound serves as a key intermediate for constructing conformationally constrained fluorinated compound libraries and has been specifically cited in patent applications targeting GABAA α5 receptor modulators [3].

Why 5-(Difluoromethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxylic Acid Cannot Be Replaced by 5-Methyl, 5-Trifluoromethyl, or Unsubstituted Analogs


Generic substitution among 5-substituted 1-phenyl-1,2,3-triazole-4-carboxylic acids fails because the 5-substituent dictates three orthogonal physicochemical parameters that are critical for downstream molecular recognition: (i) lipophilicity (clogP), (ii) hydrogen-bond donor capacity, and (iii) electron-withdrawing effect on the carboxylic acid pKa. The –CHF₂ group delivers a unique combination not provided by –CH₃ (no H-bond donor, lower electronegativity), –CF₃ (no H-bond donor, excessive lipophilicity), or –H (minimal steric/electronic influence) [1]. These differences directly impact target binding, metabolic stability, and solubility, meaning procurement of the wrong analog introduces uncontrolled variables into SAR studies or lead optimization campaigns [2].

Quantitative Differentiation Evidence: 5-(Difluoromethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxylic Acid vs. Closest Analogs


Hydrogen-Bond Donor Capacity: –CHF₂ vs. –CH₃ and –CF₃ Analogs

The 5-difluoromethyl (–CHF₂) substituent acts as a weak hydrogen-bond donor via C–H···X interactions, a property quantifiable through the compound's ability to engage in non-covalent interactions with protein residues. In contrast, the 5-methyl (–CH₃) analog (CAS 20725-32-0) is exclusively hydrophobic and cannot donate hydrogen bonds, while the 5-trifluoromethyl (–CF₃) analog (CAS 1221724-12-4) is a very poor H-bond donor due to the inductive effect of three fluorine atoms [1]. This difference is structural; no single assay value is available for this specific compound, but the class-level distinction is universally acknowledged in medicinal chemistry [2].

Hydrogen Bond Donor Molecular Recognition Bioisostere

Lipophilicity Modulation: Intermediate clogP of –CHF₂ vs. –CH₃ and –CF₃

The –CHF₂ substituent provides an intermediate lipophilicity (π ~ +0.5) compared to –CH₃ (π ~ +0.5) and –CF₃ (π ~ +1.0) when measured on the Hansch hydrophobicity scale [1]. While the π values for –CH₃ and –CHF₂ are often similar, the electronic nature differs substantially: –CHF₂ is strongly electron-withdrawing (σₚ ≈ 0.32) while –CH₃ is electron-donating (σₚ ≈ –0.17) [2]. This means the target compound reduces the carboxylic acid pKa by approximately 0.3–0.5 log units relative to the 5-methyl analog, increasing ionization at physiological pH and altering solubility and permeability profiles.

Lipophilicity ADME Physicochemical Properties

Metabolic Stability: –CHF₂ Resists Oxidative Demethylation That Degrades 5-Methyl Analogs

The 5-methyl analog (5-CH₃) is susceptible to CYP450-mediated oxidative demethylation, generating the 5-hydroxymethyl and subsequently the 5-carboxylic acid metabolite, which can lead to rapid clearance. The –CHF₂ group replaces the labile C–H bonds with stronger C–F bonds, blocking this metabolic pathway [1]. In a cross-study comparable analysis of analogous triazole series, the replacement of –CH₃ with –CHF₂ increased metabolic half-life in human liver microsomes by 2- to 10-fold depending on the scaffold [2]. Specific data for this exact compound are not publicly available, but the metabolic stabilization effect of –CHF₂ is sufficiently general across heterocyclic systems to be considered a class-level advantage.

Metabolic Stability CYP450 In Vitro Metabolism

Synthetic Versatility: Carboxylic Acid Handle Enables Diversification That Aromatic Analogs Cannot Support

The C4 carboxylic acid offers a reactive handle for amide coupling, esterification, or reduction that is absent in simple 5-(difluoromethyl)-1-phenyl-1H-1,2,3-triazole (which lacks the carboxylic acid). Empirically, the compound is supplied at ≥95% purity (HPLC) with a molecular formula C₁₀H₇F₂N₃O₂ and MW 239.18 g/mol . This contrasts with analogs where the carboxylic acid is replaced by a carboxamide or ester, which require additional synthetic steps for further derivatization. Direct comparison: the 5-trifluoromethyl analog (CAS 1221724-12-4) is also commercially available at 95% purity, but its higher cost and different electronic profile make it a distinct procurement choice .

Building Block Amide Coupling Combinatorial Chemistry

Best-Practice Application Scenarios for 5-(Difluoromethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxylic Acid (CAS 1909306-03-1)


Carboxylic Acid Bioisostere in CNS Drug Discovery Targeting GABAA α5 Receptors

The 1,2,3-triazole-4-carboxylic acid scaffold is a validated bioisostere of the carboxylic acid function in GABAA receptor ligands [1]. The 5-difluoromethyl substitution provides a balanced lipophilic-hydrogen bond donor profile that is specifically claimed in the Boehringer Ingelheim patent family (US20210147393A1) for GABAA α5 negative modulators [2]. Researchers procuring this compound can use it as a core intermediate for synthesizing patent-defined triazole amides, esters, or heteroaryl derivatives, directly interrogating the GABAA α5 pharmacophore without the confounding effects of a methyl or trifluoromethyl group.

Fluorinated Fragment Library Construction for ¹⁹F NMR-Based Screening

The –CHF₂ group contains two chemically equivalent fluorine atoms, making this compound a viable fragment for ¹⁹F NMR-based ligand screening. Unlike –CF₃ (singlet) or mono-fluorinated analogs, the –CHF₂ group produces a characteristic doublet (²J_HF coupling), providing a distinctive spectral fingerprint that facilitates hit identification in protein-observed or ligand-observed ¹⁹F NMR experiments. The carboxylic acid handle enables straightforward conjugation to amine-containing scaffolds via amide bond formation, supporting rapid library expansion.

Metabolic Stability-Driven Lead Optimization in Kinase or Protease Programs

For programs where a 5-substituted 1-phenyl-1,2,3-triazole-4-carboxylic acid is identified as a key pharmacophore (e.g., xanthine oxidase inhibitors, kinase hinge binders), the –CHF₂ analog offers a metabolism-resistant alternative to the 5-methyl compound. Procuring the –CHF₂ version early in the lead optimization phase avoids the late-stage discovery that a promising 5-CH₃ lead undergoes rapid oxidative clearance, saving 4–6 months of resynthesis and retesting [1].

Reference Standard for Analytical Method Development in Fluorinated Heterocycle QC

With a well-defined molecular formula (C₁₀H₇F₂N₃O₂), characteristic LC-MS signature (MH⁺ ≈ 240.1), and distinctive ¹⁹F NMR pattern, this compound can serve as a retention time and ionization efficiency standard for developing HPLC-MS methods targeting fluorinated triazole libraries. Its commercial availability at 95%+ purity from multiple suppliers ensures batch-to-batch reproducibility for QC laboratories.

Quote Request

Request a Quote for 5-(difluoromethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.